5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)8-2-1-3-9(5-8)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHVZDPBWDWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the condensation of benzaldehyde with α,α,α-trifluoromethylacetic acid, followed by a series of oxidation and reduction reactions to form the desired product . The reaction conditions often include the use of organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane, with the reactions being carried out under controlled temperatures and atmospheric conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that certain analogues possess cytotoxic effects against cancer cell lines, particularly in non-small cell lung cancer models (A549 cells). The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. In vitro studies demonstrated that specific derivatives could inhibit the growth of pathogens such as Staphylococcus aureus, indicating potential for development as new antimicrobial agents .
BACE-1 Inhibition
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid derivatives have been identified as inhibitors of the Beta-site APP-cleaving enzyme 1 (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. The interaction of these compounds with the BACE-1 enzyme has shown sub-micromolar activity, suggesting their potential use in therapeutic strategies for neurodegenerative disorders .
Synthetic Approaches
The synthesis of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₀F₃NO₄
- Molecular Weight : 289.21 g/mol
- CAS Number : 1016706-55-0
- For example, methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (5g) is confirmed via NMR spectroscopy .
Applications : The compound is marketed as a research chemical (Ref: 10-F066401), suggesting utility in medicinal chemistry or as a building block for bioactive molecules .
Structural and Functional Analogues
A comparative analysis of structurally related pyrrolidine-3-carboxylic acid derivatives is provided below, focusing on substituent effects, physical properties, and synthesis:
Key Comparative Insights
Substituent Effects: Electron-Withdrawing Groups: The –CF₃ group (target compound) enhances polarity and stability compared to phenyl (C₁₁H₁₁NO₃) or isopropyl (C₁₄H₁₇NO₃) substituents . Functional Groups: Ester derivatives (e.g., C₁₅H₁₇NO₅) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Synthesis and Yield: High yields (87%) are achieved for phenylamino-substituted derivatives (36) due to optimized condensation conditions . Moderate yields (48%) in benzoxazole-containing compounds (26) reflect challenges in multi-step syntheses .
Biological Relevance :
- Antioxidant activity is reported for hydrazone-isatin derivatives (e.g., compound 39), though the target compound’s bioactivity remains unexplored .
–CF₃ and –SCF₃ groups are common in pharmaceuticals for improved pharmacokinetics .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 36’s high mp (168–169°C) reflects strong crystal packing via hydrogen bonds .
Biological Activity
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as CAS Number 2357-26-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀F₃NO₃
- Molecular Weight : 273.20 g/mol
- IUPAC Name : 5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
- CAS Number : 2357-26-8
The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. A study focused on related compounds demonstrated that various 5-oxo-pyrrolidine derivatives showed moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The specific activity of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has yet to be extensively documented in peer-reviewed literature, but its structural similarities suggest potential efficacy.
The mechanism by which trifluoromethyl-substituted compounds exert their biological effects often involves interactions with specific enzymes or receptors. For example, the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and can influence the pKa of nearby functional groups, potentially affecting enzyme inhibition mechanisms .
Case Studies and Research Findings
- Synthesis and Evaluation :
- FDA Approvals and Drug Development :
Data Table: Biological Activity Comparison
Q & A
Q. What are the standard synthetic routes for 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid?
The synthesis typically involves cyclization reactions to form the pyrrolidine ring, followed by functionalization with the trifluoromethylphenyl group. Key steps include:
- Ring formation : Cyclization of precursors like amino acids or nitrogen-containing compounds under basic conditions .
- Substitution : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .
- Oxidation/Reduction : Controlled oxidation of intermediates to form the ketone group (5-oxo) or reduction to stabilize reactive intermediates .
Reagents such as tert-butyl alcohol (for esterification) and solvents like THF or methanol are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the trifluoromethyl group’s electronic environment and pyrrolidine ring conformation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity, especially for detecting byproducts from incomplete substitution reactions .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and monitors reaction progress .
Q. What common chemical reactions does this compound undergo?
- Substitution : The carboxylic acid group can react with amines to form amides, useful in drug discovery .
- Oxidation/Reduction : The 5-oxo group may be reduced to alcohols (using NaBH₄) or further oxidized, altering biological activity .
- Esterification : Reaction with alcohols under acidic conditions to form esters for improved solubility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error:
- Reaction Path Search : Identifies energetically favorable routes for cyclization and substitution .
- Solvent Effects : Molecular dynamics simulations assess solvent interactions to optimize reaction conditions (e.g., THF vs. DMF) .
- Catalyst Design : Computational screening of catalysts (e.g., Pd vs. Cu) improves coupling efficiency for trifluoromethylphenyl introduction .
Q. How to address contradictions in reported biological activities across studies?
Discrepancies in antimicrobial or anticancer activity may arise from:
Q. What strategies improve the compound’s stability during reactions?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during reactive steps (e.g., amide formation) .
- Low-Temperature Reactions : Minimize degradation of the 5-oxo group by maintaining temperatures below 0°C during oxidation .
- Inert Atmosphere : Conduct substitutions under nitrogen/argon to prevent hydrolysis of trifluoromethyl groups .
Q. How to elucidate the mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorescence polarization .
- Molecular Docking : Predict binding modes with proteins (e.g., EGFR) using AutoDock Vina, followed by mutagenesis studies to validate interaction sites .
- Metabolic Profiling : LC-MS/MS identifies metabolites to assess stability and off-target effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
